N,N-diallyl-4-aminobenzenesulfonamide

Medicinal Chemistry Ligand Design Physicochemical Profiling

Researchers requiring a para-amino benzenesulfonamide for diversification often encounter failed syntheses when using nitro or unsubstituted analogs. This compound delivers the exact 4-NH₂ handle for reliable amide coupling, diazotization, and reductive amination. - 4-NH₂ enables amide coupling, sulfonylation & diazotization for focused library synthesis - Dual allyl groups support cyclopolymerization to linear, non-crosslinked polymers with post-functionalization sites - Predicted logP 1.7, HBD 1, pKa 1.76 - favorable property space for lead-like libraries targeting carbonic anhydrases - 98% purity grade recommended for library synthesis; 95% grade suitable for initial polymerization screening

Molecular Formula C12H16N2O2S
Molecular Weight 252.33 g/mol
CAS No. 193891-96-2
Cat. No. B185397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diallyl-4-aminobenzenesulfonamide
CAS193891-96-2
Molecular FormulaC12H16N2O2S
Molecular Weight252.33 g/mol
Structural Identifiers
SMILESC=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N
InChIInChI=1S/C12H16N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2
InChIKeyAXARZLMYPYOPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diallyl-4-aminobenzenesulfonamide: Identity and Classification


N,N-Diallyl-4-aminobenzenesulfonamide (CAS 193891-96-2) is a para-amino-substituted benzenesulfonamide bearing two N-allyl groups, with molecular formula C₁₂H₁₆N₂O₂S and molecular weight 252.33 g/mol. The compound is listed as a building block in multiple commercial catalogs, with typical purity specifications of 95% (AKSci) to 98% (Leyan) . Predicted physicochemical descriptors include XLogP3-AA = 1.7 and a hydrogen bond donor count of 1, distinguishing it from the parent N,N-diallylbenzenesulfonamide scaffold that lacks the 4-amino group [1].

N,N-Diallyl-4-aminobenzenesulfonamide: Substitution Limitations


Within the N,N-diallylbenzenesulfonamide family, the presence, position, and electronic nature of the para-substituent fundamentally alter hydrogen-bonding capacity, lipophilicity, and synthetic utility. The 4-amino group introduces a hydrogen bond donor absent in the parent N,N-diallylbenzenesulfonamide (HBD = 0) [1], and sharply shifts the predicted logP from 2.4 to 1.7 [1]. The nitro-analog (N,N-diallyl-4-nitrobenzenesulfonamide) is a distinct synthetic precursor that yields the 4-amino compound upon reduction, but it carries different reactivity and reduced electron density on the ring, making it unsuitable for direct amide coupling or diazotization chemistries that the 4-amino compound enables . The mono-allyl analog (N-allyl-4-aminobenzenesulfonamide) retains only one polymerizable allyl handle, halving crosslinking sites for polymer or resin applications. These differences mean that swapping one benzenesulfonamide scaffold for another directly alters the outcome of downstream syntheses, making informed procurement based on substitution pattern essential.

N,N-Diallyl-4-aminobenzenesulfonamide: Differentiation Evidence


Hydrogen Bond Donor Count vs. Parent Scaffold

The 4-amino substituent introduces one hydrogen bond donor (HBD) that is completely absent in the comparator N,N-diallylbenzenesulfonamide. PubChem computed data show HBD = 1 for the target compound versus HBD = 0 for the parent scaffold [1]. This single donor alters solubility, permeability, and target engagement potential, directly impacting pharmacokinetic profile predictions in drug discovery campaigns.

Medicinal Chemistry Ligand Design Physicochemical Profiling

Lipophilicity Shift vs. Parent Scaffold

The introduction of the 4-amino group reduces predicted lipophilicity by 0.7 log units compared to the unsubstituted N,N-diallylbenzenesulfonamide. PubChem XLogP3-AA values are 1.7 for the target and 2.4 for the comparator [1]. This shift moves the compound closer to the optimal logP range for oral bioavailability (1–3) and distinguishes it from more lipophilic analogs that may exhibit higher non-specific binding or poorer aqueous solubility.

Drug Design ADME Prediction Partition Coefficient

Commercial Purity Tiering Across Suppliers

Commercially available batches of N,N-diallyl-4-aminobenzenesulfonamide exhibit tiered purity specifications: Leyan offers 98% purity , while AKSci and Chemenu list 95% purity . This 3-percentage-point difference in minimum purity specification can be critical for applications requiring low-impurity starting materials, such as polymerizations where allyl-group-containing impurities may act as chain-transfer agents, or in medicinal chemistry where impurities above 2% can confound biological assay results.

Chemical Procurement Synthesis Reproducibility Quality Assurance

Ionization Behavior vs. Sulfanilamide Scaffolds

The predicted acid dissociation constant (pKa) for N,N-diallyl-4-aminobenzenesulfonamide is 1.76 ± 0.10 , placing it in a distinctly more acidic regime than the classical antibacterial sulfanilamide (4-aminobenzenesulfonamide, pKa ≈ 10.4 for the aniline NH₂, though the sulfonamide NH pKa is ~5–6). The low pKa reflects the electron-withdrawing effect of the N,N-diallylsulfonamide group on the aromatic amine, meaning the compound exists predominantly in the neutral, unprotonated aniline form at physiological pH, unlike simple 4-aminobenzenesulfonamides that may be partially protonated. This ionization difference influences solubility, protein binding, and passive membrane permeability.

Physicochemical Characterization Ionization State Sulfonamide Chemistry

Synthesis Yield Benchmarking

A synthetic route for N,N-diallyl-4-aminobenzenesulfonamide reports a yield of 99% via Sn/HCl reduction of the corresponding 4-nitro precursor in ethanol/water under reflux . In contrast, the parent N,N-diallylbenzenesulfonamide is typically prepared via direct sulfonylation of diallylamine with benzenesulfonyl chloride, with reported yields generally in the 70–85% range for analogous reactions [1]. The near-quantitative reduction yield indicates that the 4-amino compound can be efficiently produced from the 4-nitro stock with minimal loss, supporting a reliable supply chain for large-quantity procurement.

Process Chemistry Synthetic Efficiency Building Block Sourcing

Dual Allyl Handles vs. Mono-Allyl Analog

The target compound carries two terminal allyl groups on the sulfonamide nitrogen, providing two polymerizable handles. The mono-allyl analog N-allyl-4-aminobenzenesulfonamide (CAS not cataloged) possesses only one allyl group, limiting its capacity to act as a crosslinker in radical polymerizations. While direct comparative polymerization data are not published for these exact structures, the structural difference is quantitative: 2 allyl groups vs. 1 allyl group [1]. Bifunctional N,N-diallylbenzenesulfonamides have been investigated as monomers for cyclopolymerization, where the two allyl groups enable formation of linear, soluble polymers via alternating intramolecular-intermolecular chain propagation [2].

Polymer Chemistry Crosslinking Agents Functional Monomers

N,N-Diallyl-4-aminobenzenesulfonamide: Application Scenarios


Para-Amino Handle for Library Synthesis

The 4-amino group serves as a versatile synthetic handle for amide coupling, sulfonylation, diazotization, and reductive amination, enabling efficient diversification of the benzenesulfonamide core. The 98% purity grade (Leyan) is recommended for library synthesis where impurity-driven false positives must be minimized . The predicted logP of 1.7 and single HBD place the compound in favorable property space for lead-like libraries targeting enzymes such as carbonic anhydrases or serine proteases that engage sulfonamide motifs . Researchers should select this compound over the parent N,N-diallylbenzenesulfonamide specifically when a para-amino derivatization point is required.

Bifunctional Cyclopolymerization Monomer

With two allyl groups, the compound can undergo cyclopolymerization to form linear, non-crosslinked polymers containing five-membered pyrrolidine rings in the backbone, as demonstrated for the broader N,N-diallylbenzenesulfonamide class . The 4-amino group provides a post-polymerization modification site for grafting or functionalization, a capability absent in the unsubstituted N,N-diallylbenzenesulfonamide. The 95% purity grade (AKSci) is cost-effective for initial polymerization screening at gram scale.

Photo-Crosslinkable Probe Intermediate

The dual allyl groups can participate in thiol-ene click chemistry under UV initiation, allowing covalent attachment to cysteine-containing proteins or thiol-functionalized surfaces. The 4-amino group can be pre-derivatized with a fluorophore or affinity tag via amide bond formation. The predicted pKa of 1.76 ensures the aniline nitrogen remains unprotonated at physiological pH, favoring N-acylation chemistry over competing protonation equilibria that complicate reactions with more basic anilines . Procurement of the 98% purity grade is advised for bioconjugation applications where unreacted allylic impurities could cause non-specific labeling.

N-Allyl Sulfonamide Herbicide Derivatization

N,N-Diallyl sulfonamides have been patented as intermediates for herbicidal compounds, with the allyl groups serving as metabolically labile handles or as precursors to epoxide metabolites . The 4-amino group in the target compound enables further functionalization to generate focused libraries of sulfonamide herbicides. The high synthesis yield (99%) of the nitro reduction route supports economical procurement for kilogram-scale agrochemical lead optimization campaigns .

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